molecular formula C17H23N3O4S B4283295 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No.: B4283295
M. Wt: 365.4 g/mol
InChI Key: FXKAOGPYWHDELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine, also known as Sulfasalazine, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based drug that has been used as an anti-inflammatory and immunomodulatory agent. The compound has been found to have potential therapeutic applications in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee involves the inhibition of the enzyme cyclooxygenase (COX) and the suppression of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). It also inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of prostaglandins and leukotrienes, which are involved in the inflammatory response. It also reduces the production of ROS, which can cause oxidative stress and damage to cells. Additionally, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee has been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, it has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee in scientific research. One potential application is in the treatment of cancer. 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee has been found to have anti-tumor effects in various cancer cell lines, and it has been suggested that it may be useful in combination with other chemotherapeutic agents. Another potential application is in the treatment of neurodegenerative diseases. 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Finally, 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee may also have potential applications in the treatment of infectious diseases, as it has been found to have antibacterial and antiviral effects.

Scientific Research Applications

1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazinee has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory and immunomodulatory effects, which make it a promising drug candidate for the treatment of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Properties

IUPAC Name

4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-13-17(14(2)24-18-13)25(21,22)20-10-8-19(9-11-20)12-15-4-6-16(23-3)7-5-15/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKAOGPYWHDELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.